![molecular formula C9H16O4 B2937229 (3R,4R)-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-3-ol CAS No. 2166231-42-9](/img/structure/B2937229.png)
(3R,4R)-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-3-ol
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Description
(3R,4R)-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.
Scientific Research Applications
Stereoselective Synthesis and Polycyclic Architectures
A novel strategy involving the condensation of 2-hydroxybenzaldehydes with derivatives similar to "(3R,4R)-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-3-ol" has been developed for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This process demonstrates a modular approach for constructing polycyclic architectures in a single step, highlighting the compound's role in the stereoselective synthesis of complex structures Someswarao et al., 2018.
Ring Contraction and Functionalization
The compound has been involved in studies focusing on ring contraction of 2H-pyran-2-ones to produce highly functionalized α, β-unsaturated γ-butyrolactones. This research underscores its utility in the synthesis of compounds with significant biological and pharmacological potential Sil et al., 2004.
Oxidative Cyclization and Methoxycarbonylation
Oxidative cyclization and alkoxycarbonylation processes using derivatives of "(3R,4R)-4-((tetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-3-ol" have been explored for the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This highlights its role in creating compounds with potential applications in various organic synthesis and industrial chemistry scenarios Gabriele et al., 2000.
Asymmetric Synthesis of Polyketide Spiroketals
The compound has also been pivotal in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating its significance in the creation of spiroketal frameworks that are common in many natural products. This research area is crucial for the development of novel organic compounds with potential therapeutic applications Meilert et al., 2004.
properties
IUPAC Name |
(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRCNHRXTIMYJH-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1O[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol |
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